2-Desmethylene-2-chloromethyl Ethacrynic Acid

Description

Molecular Architecture Analysis via X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

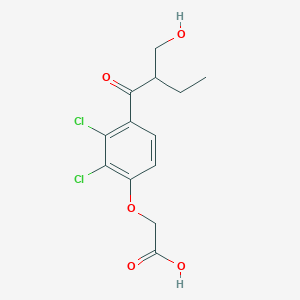

The molecular architecture of 2-Desmethylene-2-chloromethyl Ethacrynic Acid has been extensively characterized through advanced spectroscopic techniques, revealing critical structural features that define its chemical identity. Nuclear Magnetic Resonance spectroscopy confirms the structural integrity and provides detailed insights into the compound's molecular framework. The compound exhibits a phenoxyacetic acid moiety with two chlorine substituents positioned at the 2,3-positions of the benzene ring, along with a hydroxymethyl group that contributes significantly to its biological activity and chemical reactivity.

The structural configuration plays a crucial role in determining the compound's interaction patterns, particularly with enzymes involved in metabolic processes. Analytical characterization data demonstrates purity levels exceeding 95% as determined by High Performance Liquid Chromatography, indicating the compound's stability and structural integrity under standard analytical conditions. The Certificate of Analysis reveals specific rotation values of -0.4° (c = 0.5, Methanol), providing additional stereochemical information about the compound's three-dimensional structure.

| Analytical Parameter | Specification | Result |

|---|---|---|

| Appearance | White to Pale Beige Solid | Pale Beige Solid |

| High Performance Liquid Chromatography Purity | >95% | 97.12% (225 nm) |

| Nuclear Magnetic Resonance | Conforms to Structure | Conforms |

| Mass Spectrometry | Conforms to Structure | Conforms |

| Specific Rotation | Report Result | -0.4° (c = 0.5, Methanol) |

Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts that correspond to the various functional groups present in the molecule. The phenoxy moiety exhibits typical aromatic proton signals, while the chloromethyl substitution introduces distinct chemical shift patterns that distinguish this compound from other ethacrynic acid derivatives. The ketonic carbonyl carbon and the carboxylic acid functionality display characteristic downfield chemical shifts consistent with their respective electronic environments.

Computational Modeling of Electronic Structure and Reactivity

Computational analysis of this compound provides detailed insights into its electronic structure and chemical reactivity patterns. The molecular structure features a phenoxyacetic acid backbone with strategic chlorine substitutions that significantly influence the compound's electronic distribution and reactivity profile. The presence of three chlorine atoms creates distinct electrophilic and nucleophilic sites within the molecule, affecting its chemical behavior in various reaction environments.

The compound undergoes various chemical transformations including nucleophilic substitution reactions, reduction processes, and electrophilic substitution mechanisms. Reagents such as lithium aluminum hydride facilitate reduction reactions, while various electrophiles participate in substitution transformations at reactive sites throughout the molecular framework. The chloromethyl functionality represents a particularly reactive center, capable of participating in nucleophilic displacement reactions under appropriate conditions.

Solubility characteristics indicate moderate solubility in chloroform and methanol, with slight solubility in these organic solvents reflecting the compound's intermediate polarity. The molecular weight of 339.60 g/mol positions this derivative as a relatively compact organic molecule with sufficient complexity to exhibit diverse chemical reactivity patterns. Long-term storage conditions at -20°C ensure compound stability and prevent degradation of sensitive functional groups.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C13H13Cl3O4 |

| Molecular Weight | 339.60 g/mol |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

| Storage Temperature | -20°C |

| Chemical Abstract Service Number | 27929-18-6 |

The electronic structure calculations reveal significant electron-withdrawing effects from the multiple chlorine substituents, which influence the reactivity of adjacent functional groups. The phenoxy linkage provides conformational flexibility while maintaining structural rigidity through aromatic stabilization. These computational findings correlate well with experimental observations regarding the compound's chemical behavior and analytical characteristics.

Comparative Analysis with Parent Compound Ethacrynic Acid

Comparative structural analysis between this compound and its parent compound ethacrynic acid reveals significant molecular differences that substantially impact their respective chemical and physical properties. Ethacrynic acid, with molecular formula C13H12Cl2O4 and molecular weight 303.14 g/mol, contains a characteristic methylene group and fewer chlorine substituents compared to the derivative compound. The parent compound exhibits a melting point of 121-122°C and demonstrates specific solubility characteristics in water, aqueous acids, and chloroform.

The structural modification from ethacrynic acid to this compound involves the replacement of the methylene functionality with a chloromethyl group, representing a fundamental change in the molecular architecture. This substitution introduces an additional chlorine atom to the molecular framework, increasing the total chlorine content from two to three atoms and consequently altering the compound's electronic properties and chemical reactivity patterns.

| Compound Property | Ethacrynic Acid | This compound |

|---|---|---|

| Molecular Formula | C13H12Cl2O4 | C13H13Cl3O4 |

| Molecular Weight | 303.14 g/mol | 339.60 g/mol |

| Chlorine Atoms | 2 | 3 |

| Chemical Abstract Service Number | 58-54-8 | 27929-18-6 |

| Key Functional Group | Methylene | Chloromethyl |

The increased molecular weight of 36.46 g/mol in the derivative compound directly reflects the substitution of hydrogen atoms with chlorine, resulting in enhanced molecular complexity and altered physicochemical characteristics. The parent compound's crystalline structure and defined melting point contrast with the derivative's different solid-state properties, indicating substantial changes in intermolecular interactions and crystal packing arrangements.

Ethacrynic acid demonstrates characteristic absorption maxima and specific electronic transitions that differ from those observed in the derivative compound. The parent compound's established pharmacological classification as a loop diuretic reflects its specific molecular architecture, while the derivative's structural modifications fundamentally alter its interaction patterns and chemical behavior. The comparative analysis reveals that the chloromethyl substitution represents a critical structural modification that distinguishes the derivative compound's chemical identity and analytical characteristics from its parent molecule.

Properties

IUPAC Name |

2-[2,3-dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O5/c1-2-7(5-16)13(19)8-3-4-9(12(15)11(8)14)20-6-10(17)18/h3-4,7,16H,2,5-6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUOOKOWCATTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575379 | |

| Record name | {2,3-Dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95772-54-6 | |

| Record name | {2,3-Dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthetic routes for 2-Desmethylene-2-chloromethyl Ethacrynic Acid involve the chloromethylation of Ethacrynic Acid. The reaction conditions typically include the use of chloroform and methanol as solvents

Chemical Reactions Analysis

2-Desmethylene-2-chloromethyl Ethacrynic Acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The chloromethyl group in the compound can undergo substitution reactions with nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

2-Desmethylene-2-chloromethyl ethacrynic acid has the molecular formula and a molecular weight of approximately 339.60 g/mol. The compound features multiple chlorine atoms and functional groups, contributing to its unique chemical behavior and biological activities .

Scientific Research Applications

1. Quality Control in Pharmaceutical Production

- The compound is primarily utilized in the quality control (QC) and quality assurance (QA) processes during the commercial production of ethacrynic acid and its formulations. It serves as a reference standard for ensuring the purity and consistency of pharmaceutical products .

2. Toxicity Studies

- This compound is employed in toxicity studies related to drug formulations. Its role in these studies helps assess the safety profiles of drugs containing ethacrynic acid, particularly concerning potential side effects and interactions .

3. Biochemical Research

- Research indicates that this compound exhibits significant biological activities, making it a subject of interest in biochemical studies. It has been investigated for its effects on various biological systems, including cellular signaling pathways .

Case Study 1: Diuretic Activity

In a study focusing on diuretic effects, this compound was evaluated alongside its parent compound, ethacrynic acid. The findings suggested that this impurity could influence diuretic activity, potentially impacting fluid balance in clinical settings .

Case Study 2: Interaction with Biological Systems

Research has demonstrated that this compound interacts with various cellular pathways. For instance, studies showed that it could modulate signaling pathways related to cell survival and proliferation, indicating potential applications in cancer research .

Mechanism of Action

The mechanism of action of 2-Desmethylene-2-chloromethyl Ethacrynic Acid involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 2-Desmethylene-2-chloromethyl Ethacrynic Acid:

Mechanistic Differences

- Ethacrynic Acid vs. 2-Desmethylene-2-chloromethyl Derivative: Ethacrynic acid reduces both spontaneous transient inward chloride currents (STICs) and outward potassium currents (STOCs) in vascular smooth muscle cells, suggesting dual ion channel modulation.

- Ethacrynic Acid vs. Furosemide : Ethacrynic acid has a steeper dose-response curve and shorter duration of action compared to furosemide. Its α,β-unsaturated ketone structure enables covalent binding to proteins, whereas furosemide relies on reversible interactions .

- Ethacrynic Acid vs.

Pharmacokinetic and Toxicological Profiles

Biological Activity

2-Desmethylene-2-chloromethyl ethacrynic acid (DCECA) is a derivative of ethacrynic acid, a well-known diuretic agent. This compound has garnered attention in recent years due to its potential biological activities, particularly in cancer research and other therapeutic applications. Understanding the biological activity of DCECA can provide insights into its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

DCECA is characterized by the following chemical structure:

- Chemical Formula : CHClO

- Molecular Weight : 232.65 g/mol

- CAS Number : 95772-54-6

The presence of the chloromethyl group and the ethacrynic backbone suggests that DCECA may exhibit unique pharmacological properties compared to its parent compound.

Anticancer Properties

Recent studies have highlighted DCECA's significant anticancer properties. Research indicates that DCECA can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer

- Prostate Cancer

- Lung Cancer

- Leukemia

The biological activity of DCECA is attributed to several mechanisms:

- Inhibition of Enzyme Activity : DCECA has been shown to inhibit glutathione S-transferase (GST), an enzyme involved in detoxification processes, thereby enhancing the sensitivity of cancer cells to chemotherapeutic agents .

- Induction of Apoptosis : Studies demonstrate that DCECA can induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death .

- Disruption of Ion Channels : DCECA may affect calcium homeostasis by blocking L-type voltage-dependent calcium channels, which are crucial for cancer cell proliferation .

Antimicrobial Activity

DCECA also exhibits antimicrobial properties, potentially making it useful in treating infections. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis, similar to other antibacterial agents.

Pharmacological Applications

DCECA's pharmacological profile suggests several potential applications:

- Diuretic Effects : Similar to ethacrynic acid, DCECA may possess diuretic properties, aiding in conditions such as edema and hypertension .

- Cancer Therapeutics : Due to its anticancer effects, DCECA is being explored as a candidate for drug repurposing in oncology .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study published in 2023 demonstrated that DCECA significantly inhibited the growth of pancreatic cancer cells with an IC value ranging from 6 to 223 μM, indicating its potency as an anticancer agent across various tumor types .

Case Study: Antimicrobial Activity

Another investigation revealed that DCECA exhibited effective antimicrobial activity against several bacterial strains, suggesting its potential use as an antibacterial agent in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 2-Desmethylene-2-chloromethyl Ethacrynic Acid?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, coupled with nuclear magnetic resonance (NMR; H and C) for structural confirmation. Mass spectrometry (MS) is critical for molecular weight validation. For trace impurities, gas chromatography-mass spectrometry (GC-MS) or tandem MS should be employed. Cross-validate results with spectroscopic techniques like FT-IR to confirm functional groups. Ensure calibration standards align with pharmacopeial guidelines for reagent testing .

Q. How should researchers design initial experiments to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH gradients (e.g., 2–10) and temperatures (e.g., 25°C, 40°C, 60°C) over defined time intervals. Use HPLC to monitor degradation products. Include control samples with stabilizers (e.g., antioxidants) to assess protective effects. Statistical tools like ANOVA can identify significant degradation pathways. Document deviations using ICH Q1A guidelines for forced degradation studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-aligned hazard assessments, even if direct classification data is unavailable. Use fume hoods for synthesis/purification steps, and wear nitrile gloves and chemical-resistant aprons. Establish emergency procedures for spills (e.g., neutralization with sodium bicarbonate). Reference safety data sheets (SDS) of structurally similar chlorinated compounds (e.g., 2-Methoxyethoxymethyl Chloride) for hazard extrapolation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Investigate bioavailability differences using pharmacokinetic studies (e.g., plasma concentration-time curves). Assess metabolic stability via liver microsome assays. Validate target engagement in vivo using molecular imaging (e.g., PET tracers). Replicate in vitro conditions (e.g., protein binding, pH) in ex vivo models to bridge discrepancies. Cross-reference findings with prior studies on ethacrynic acid derivatives to identify conserved mechanisms .

Q. What strategies optimize the synthesis yield of this compound while minimizing by-products?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst loading. Use membrane separation technologies (e.g., nanofiltration) for by-product removal. Monitor reaction progress in real-time via in-situ FT-IR or Raman spectroscopy. Compare batch vs. continuous-flow synthesis for scalability. Computational tools (e.g., DFT) can predict intermediate stability and guide pathway selection .

Q. How can mechanistic studies elucidate the role of the chloromethyl group in this compound’s biological activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with halogen substitutions (e.g., fluorine, bromine). Use X-ray crystallography or cryo-EM to map binding interactions with target enzymes (e.g., glutathione S-transferase). Pair mutagenesis assays (e.g., alanine scanning) with molecular dynamics simulations to identify critical residues. Validate hypotheses using isothermal titration calorimetry (ITC) for binding affinity quantification .

Q. What statistical frameworks are suitable for analyzing dose-response heterogeneity in this compound’s cellular assays?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC/IC values. Use bootstrapping to assess confidence intervals for heterogeneous datasets. For multi-parametric data (e.g., viability, apoptosis), employ machine learning clustering (e.g., k-means) to identify subpopulations. Validate robustness with orthogonal assays (e.g., flow cytometry vs. luminescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.